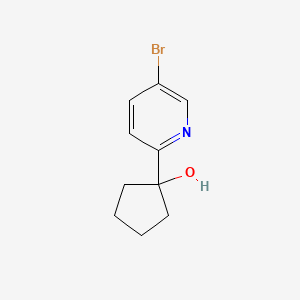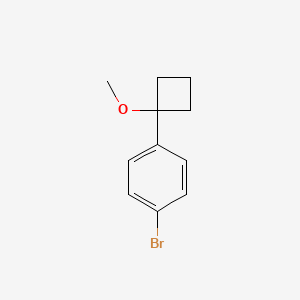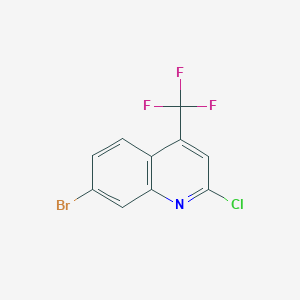
7-Bromo-2-chloro-4-trifluoromethyl-quinoline
Übersicht
Beschreibung
7-Bromo-2-chloro-4-trifluoromethyl-quinoline is a chemical compound with the molecular formula C11H4BrClF3N. It is a heterocyclic aromatic compound that belongs to the family of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery, particularly in the treatment of cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-chloro-4-trifluoromethyl-quinoline is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. It has also been found to disrupt the bacterial cell membrane, leading to cell death.
Biochemische Und Physiologische Effekte
7-Bromo-2-chloro-4-trifluoromethyl-quinoline has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been found to inhibit the replication of viruses and the growth of bacteria, which can lead to the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Bromo-2-chloro-4-trifluoromethyl-quinoline in lab experiments is its potency against cancer cells, viruses, and bacteria. It also has good solubility in organic solvents, which makes it easy to handle in the lab. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of 7-Bromo-2-chloro-4-trifluoromethyl-quinoline. One of the areas of focus is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of this compound in more detail to better understand its therapeutic potential. Furthermore, researchers can explore the use of this compound in combination with other drugs to enhance its efficacy and reduce toxicity. Finally, future studies can focus on the in vivo efficacy and safety of this compound to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 7-Bromo-2-chloro-4-trifluoromethyl-quinoline is a promising compound with potential applications in drug discovery. Its potency against cancer cells, viruses, and bacteria makes it a valuable compound for scientific research. However, further studies are needed to optimize its synthesis, investigate its mechanism of action, and determine its in vivo efficacy and safety.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-chloro-4-trifluoromethyl-quinoline has shown promising results in scientific research, particularly in the field of drug discovery. This compound has been found to have potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also shown potential as an antiviral agent against hepatitis C virus and dengue virus. Furthermore, this compound has been found to be effective against bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
7-bromo-2-chloro-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-5-1-2-6-7(10(13,14)15)4-9(12)16-8(6)3-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIHZSGFGHVKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(C=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251786 | |
| Record name | 7-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-chloro-4-trifluoromethyl-quinoline | |
CAS RN |
847900-74-7 | |
| Record name | 7-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847900-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



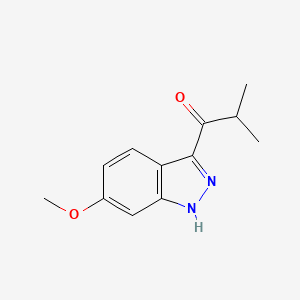
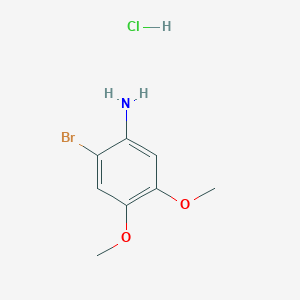
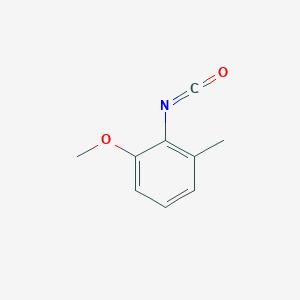
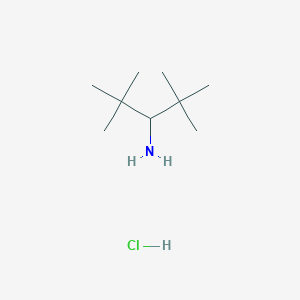
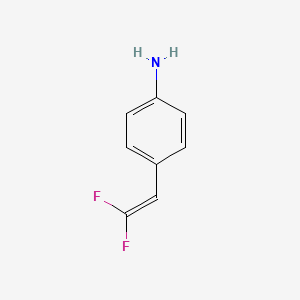
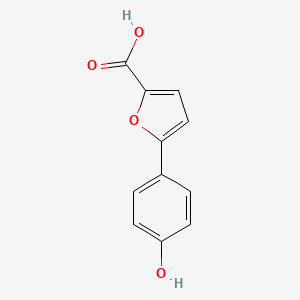
![Butanoic acid, 3-hydroxy-4-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester, (S)-(9CI)](/img/structure/B3392136.png)
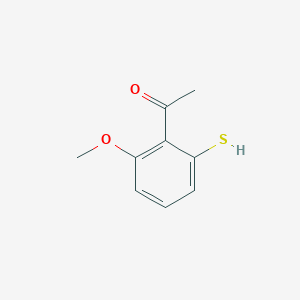
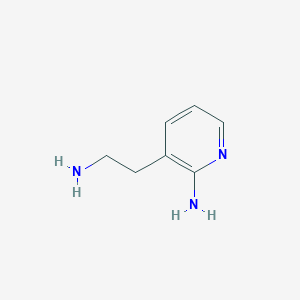
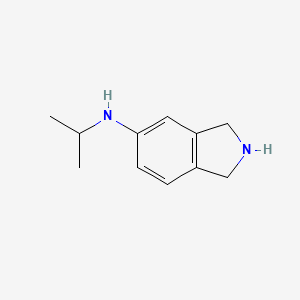
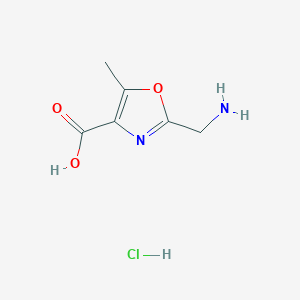
![1-[3-(Cyclopropyloxy)phenyl]ethanone](/img/structure/B3392177.png)
